2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chlorine atom at the second position, a fluorophenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with 3-fluorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(4-fluorophenyl)pyridine
- 2-Chloro-5-(2-fluorophenyl)pyridine
Comparison: Compared to similar compounds, 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in various chemical reactions .
Properties
IUPAC Name |
2-chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-10(12(16)17)5-8(6-15-11)7-2-1-3-9(14)4-7/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKSWDMMKJTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673422 |
Source
|
Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214391-34-0 |
Source
|
Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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